molecular formula C20H21N3O4 B1230602 Neocitrullamon CAS No. 38964-88-4

Neocitrullamon

Cat. No. B1230602
CAS RN: 38964-88-4
M. Wt: 367.4 g/mol
InChI Key: PAJBBDCZSMDSFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amino(diphenylhydantoin) valeric acid is an imidazolidine-2,4-dione.

Scientific Research Applications

  • NeoCITIES Simulation in Research : The paper by Hellar and McNeese (2010) introduces the NeoCITIES Simulation, a tool for studying human decision-making in command and control environments. This platform is useful for evaluating human task performance and investigating cognitive aids in simulated extreme event scenarios (Hellar & McNeese, 2010).

  • Optogenetic fMRI in Neocortex and Thalamus Research : Lee et al. (2010) discuss a novel technology integrating optogenetic control with high-field fMRI signal readouts. This study provides insights into the BOLD signals caused by activation of local excitatory neurons in the neocortex and thalamus (Lee et al., 2010).

  • Neotoma Paleoecology Database : This database, described by Williams et al. (2018), supports interdisciplinary global change research. It consolidates various paleoecological data, facilitating broad-scale studies of taxon and community diversity during significant environmental changes (Williams et al., 2018).

  • Artistic and Scientific Creativity : Perrine and Brodersen (2005) explore the relationship between personality traits and artistic and scientific creativity. They emphasize the role of vocational interests in mediating this relationship (Perrine & Brodersen, 2005).

  • Neocortex Research in Epilepsy : Mattia et al. (1995) study seizure-like discharges in human dysplastic neocortex, providing experimental evidence for the intrinsic epileptogenicity in neuronal migration disorders (Mattia et al., 1995).

properties

CAS RN

38964-88-4

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

2-amino-5-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)pentanoic acid

InChI

InChI=1S/C20H21N3O4/c21-16(17(24)25)12-7-13-23-18(26)20(22-19(23)27,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13,21H2,(H,22,27)(H,24,25)

InChI Key

PAJBBDCZSMDSFL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCC(C(=O)O)N)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCC(C(=O)O)N)C3=CC=CC=C3

Other CAS RN

38964-88-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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